Escin Ia
Übersicht
Beschreibung
Beta-Escin is a mixture of triterpene saponins isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its anti-inflammatory, anti-edematous, and venotonic properties . Beta-Escin has been extensively studied for its therapeutic potential, particularly in the treatment of chronic venous insufficiency and other vascular conditions .
Wissenschaftliche Forschungsanwendungen
Beta-Escin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Beta-Escin wird als Modellverbindung in Studien zu Triterpensaponinen und deren chemischen Eigenschaften verwendet.
Biologie: In der biologischen Forschung wird Beta-Escin auf seine Auswirkungen auf Zellmembranen, Cholesterinsynthese und die Integrität des Zytoskeletts untersucht.
Medizin: Beta-Escin wird häufig zur Behandlung von chronisch-venöser Insuffizienz, Ödemen und anderen Gefäßkrankheiten eingesetzt.
5. Wirkmechanismus
Beta-Escin übt seine Wirkung über mehrere molekulare Mechanismen aus:
Cholesterinsynthese: Beta-Escin induziert die Cholesterinsynthese in Endothelzellen, gefolgt von einem deutlichen Rückgang der Integrität des Aktin-Zytoskeletts.
Zytoskelettveränderungen: Die Veränderungen im Zytoskelett führen zu einer reduzierten Zellmigration und einer verminderten Permeabilität der Endothelzellschicht.
NFκB-Signaltransduktion: Beta-Escin hemmt die NFκB-Signaltransduktion, was zu einer Herunterregulierung von TNF-α-induzierten Effektorproteinen führt.
Entzündungshemmende Wirkungen: Die Verbindung moduliert Eicosanoide und den Nuclear Factor-Kappa B (NF-kB), reduziert Entzündungen und lindert die Symptome der chronisch-venösen Insuffizienz.
Wirkmechanismus
Target of Action
Escin Ia, also known as Aescin A or Athis compound, is a triterpene saponin isolated from Aesculus hippocastanum . The primary targets of this compound are the HIV-1 protease and LOXL2 . The HIV-1 protease plays a crucial role in the life cycle of the HIV virus, while LOXL2 is involved in the epithelial-mesenchymal transition process .
Mode of Action
This compound inhibits the HIV-1 protease, with IC50 values of 35 μM . It also has anti-TNBC (Triple-Negative Breast Cancer) metastasis activity, and its action mechanisms involve the inhibition of the epithelial-mesenchymal transition process by down-regulating LOXL2 expression .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the HIV life cycle and cancer metastasis. By inhibiting the HIV-1 protease, this compound disrupts the maturation of the HIV virus . In terms of cancer metastasis, this compound down-regulates LOXL2 expression, thereby inhibiting the epithelial-mesenchymal transition process, a key step in cancer metastasis .
Pharmacokinetics
It is known that the bioavailability of this compound is very low, with f values both <025%
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 protease, leading to a disruption in the HIV life cycle . Additionally, this compound has been shown to have anti-TNBC metastasis activity by inhibiting the epithelial-mesenchymal transition process .
Biochemische Analyse
Biochemical Properties
Escin Ia plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme HIV-1 protease, where this compound acts as an inhibitor with an IC50 value of 35 μM . Additionally, this compound has been shown to downregulate the expression of lysyl oxidase-like protein, thereby inhibiting the epithelial-mesenchymal transition process . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory effects . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits HIV-1 protease by binding to its active site, thereby preventing the cleavage of viral polyproteins . Additionally, this compound downregulates the expression of lysyl oxidase-like protein, which plays a role in the epithelial-mesenchymal transition process . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for sustained therapeutic effects . Prolonged exposure to this compound may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can exert lasting effects on cellular processes, including anti-inflammatory and anti-cancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert therapeutic effects without significant toxicity . High doses of this compound may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may retain or alter its pharmacological properties . These metabolic pathways highlight the complexity of this compound’s interactions within the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s bioavailability and distribution are influenced by its interactions with plasma proteins, such as albumin . Additionally, this compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its therapeutic effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . These subcellular interactions are vital for understanding the compound’s mechanism of action and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Escin is primarily extracted from horse chestnut seeds through a series of extraction and purification processes. The seeds are first ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using techniques such as column chromatography to isolate Beta-Escin .
Industrial Production Methods: In industrial settings, the extraction process is scaled up to handle large quantities of horse chestnut seeds. The seeds are processed in large extraction vessels, and the resulting extract is purified using industrial-scale chromatography systems. The final product is a highly purified form of Beta-Escin, suitable for pharmaceutical and cosmetic applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Beta-Escin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden oft verwendet, um die Verbindung für bestimmte Anwendungen zu modifizieren oder ihre chemischen Eigenschaften zu untersuchen .
Häufige Reagenzien und Bedingungen:
Oxidation: Beta-Escin kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von Beta-Escin zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung mit unterschiedlichen funktionellen Gruppen führen kann .
Vergleich Mit ähnlichen Verbindungen
Beta-Escin wird oft mit anderen Triterpensaponinen verglichen, wie z. B.:
Glycyrrhizin: Glycyrrhizin, ein Triterpensaponin aus Süßholzwurzel, hat entzündungshemmende und antivirale Eigenschaften.
Beta-Escin ist einzigartig in seiner starken ödematösen Wirkung und seiner Fähigkeit, die Cholesterinsynthese und die Integrität des Zytoskeletts zu modulieren, was es zu einer wertvollen Verbindung sowohl in medizinischen als auch in industriellen Anwendungen macht .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-IVKVKCDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026284 | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123748-68-5, 66795-86-6 | |
Record name | alpha-Escin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 123748-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ESCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.